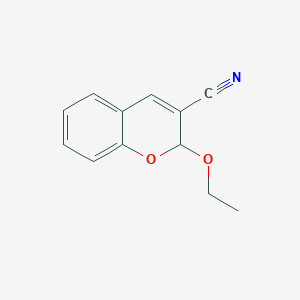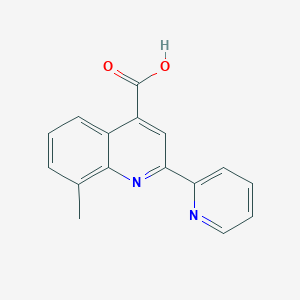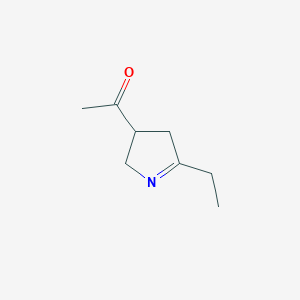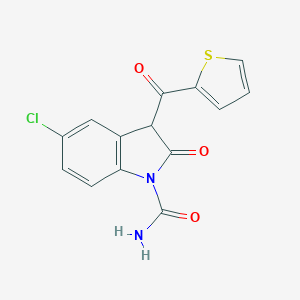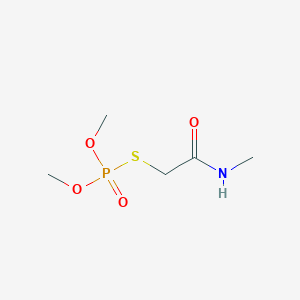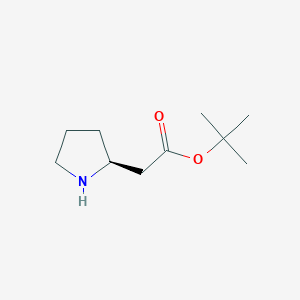
4-(4-Chlorophenyl)-4-hydroxycyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ヒト血漿中に自然に存在する化合物であり、脂肪酸のβ酸化に関与しています . この化合物は、抗菌性、抗炎症性、抗酸化性など、さまざまな生物活性を持つことから注目を集めています .
2. 製法
合成経路と反応条件: 3-ヒドロキシカプリン酸は、いくつかの方法で合成できます。
工業的生産方法: 3-ヒドロキシカプリン酸の工業的生産は、植物油や動物性脂肪などの天然資源からの抽出がしばしば用いられます。 抽出プロセスには、純粋な化合物を得るための加水分解、精製、結晶化のステップが含まれます .
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxycapric acid can be synthesized through several methods:
Hydroxylation of Decanoic Acid: One common method involves the hydroxylation of decanoic acid using oxidizing agents.
Acylation of 3-Hydroxydecanol: Another method involves the acylation of 3-hydroxydecanol.
Industrial Production Methods: Industrial production of 3-hydroxycapric acid often involves the extraction from natural sources such as plant oils and animal fats. The extraction process includes hydrolysis, purification, and crystallization steps to obtain the pure compound .
化学反応の分析
3-ヒドロキシカプリン酸は、さまざまな化学反応を起こします。
酸化: 対応するケトンまたはカルボン酸を形成するために酸化することができます。
主要な生成物:
酸化: 3-ケトデカン酸またはデカン酸。
還元: 3-ヒドロキシデカン-1-オール。
科学的研究の応用
3-ヒドロキシカプリン酸は、科学研究において幅広い用途を持っています。
作用機序
3-ヒドロキシカプリン酸は、さまざまなメカニズムを介してその効果を発揮します。
類似化合物との比較
3-ヒドロキシカプリン酸は、他の類似の化合物と比較することができます。
3-ヒドロキシ酪酸: 代謝経路に関与する別のヒドロキシ脂肪酸。
3-ヒドロキシヘキサン酸: 構造は似ていますが、炭素鎖が短くなっています。
3-ヒドロキシオクタン酸: 構造は似ていますが、中鎖長です.
独自性: 3-ヒドロキシカプリン酸は、その特異的な生物活性と脂肪酸のβ酸化における役割によって際立っています。 その中鎖長は、より短いまたはより長いヒドロキシ脂肪酸と比較して独自の特性も提供します .
特性
IUPAC Name |
4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZPTVFMJNMRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449695 |
Source


|
| Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36716-71-9 |
Source


|
| Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
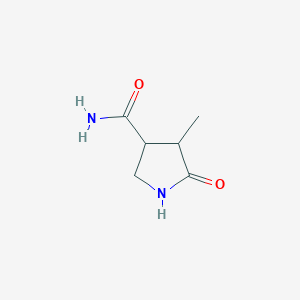

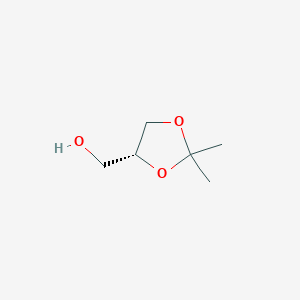
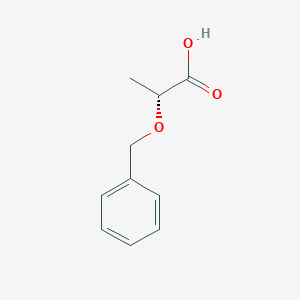
![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)

